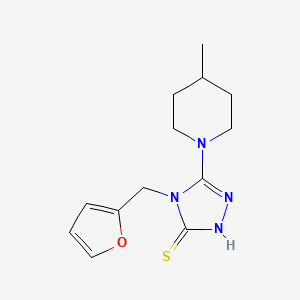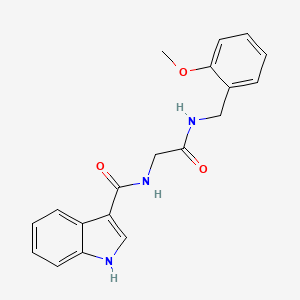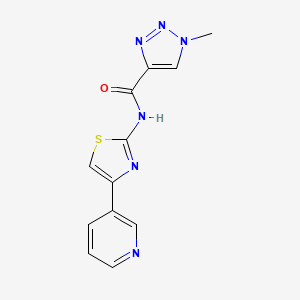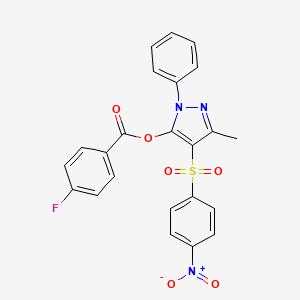![molecular formula C17H26N2O3S B2687978 N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]cyclohexanesulfonamide CAS No. 1797842-93-3](/img/structure/B2687978.png)
N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]cyclohexanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclohexanesulfonamide” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The pyrrolidine ring is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Applications De Recherche Scientifique
Structure-based Discovery and Selective Inhibition
Research has led to the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfone series as selective, orally active RORγt inverse agonists, showcasing the potential of related compounds in modulating immune responses. These compounds were optimized for high selectivity and desirable pharmacokinetic properties, demonstrating efficacy in mouse models for inflammatory diseases (Duan et al., 2019).
Synthesis Techniques and Chemical Transformations
Efficient synthesis methods have been developed for compounds related to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclohexanesulfonamide. For instance, the double reduction of cyclic sulfonamides has been used for synthesizing phenylpyrrolidinyl methanol and methyl-phenylpyrrolidine, highlighting innovative approaches to creating complex molecules (Evans, 2007).
Novel Approaches to 1-Sulfonyl-2-arylpyrrolidines
Acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)sulfonamides offers a novel approach to synthesize 1-sulfonyl-2-arylpyrrolidines, indicating the flexibility of sulfonamide compounds in chemical synthesis (Gazizov et al., 2017).
Crystal Structure Analysis
Studies on the crystal structures of N-phenyl-2-phthalimidoethanesulfonamide derivatives provide insights into the impact of substituents on molecular interactions and drug development potential. Such structural analyses contribute to understanding the molecular basis of their biological activities (Sevinçek et al., 2018).
Catalytic Asymmetric Synthesis
Novel ligand scaffolds for metal-mediated catalytic asymmetric synthesis have been developed using derivatives of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclohexanesulfonamide, showcasing the compound's utility in creating enantiomerically enriched products (Wipf & Wang, 2002).
Microbial Biocatalysis in Drug Metabolism
The application of biocatalysis in drug metabolism has been explored, utilizing microbial systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach facilitates the structural characterization of drug metabolites, demonstrating the compound's relevance in pharmaceutical research (Zmijewski et al., 2006).
Propriétés
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-22-16-11-12-19(13-16)15-9-7-14(8-10-15)18-23(20,21)17-5-3-2-4-6-17/h7-10,16-18H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAHMVPCRBOSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methylidene}amino 4-methylbenzoate](/img/structure/B2687901.png)



![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2687909.png)




![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide](/img/structure/B2687915.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2687918.png)
